Compound Description: Cariprazine (trans-4-{2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-ethyl}-N,N-dimethylcarbamoyl-cyclohexylamine hydrochloride) is a novel antipsychotic drug. [, , , , , ] Cariprazine exhibits a unique pharmacological profile by acting as a dopamine D2 and D3 receptor antagonist-partial agonist. [, ] It displays a 10-fold higher affinity for human D3 receptors compared to D2 receptors. [] Notably, cariprazine demonstrates a lower propensity for adverse effects commonly associated with second-generation antipsychotics, such as weight gain, metabolic disturbances, prolactin increase, or QTc prolongation. [] Preclinical studies suggest potential therapeutic benefits of cariprazine in improving impaired cognitive functioning through its D3 receptor activity. []
Relevance: Cariprazine shares a crucial structural similarity with N-[2-(4-chlorophenoxy)ethyl]-N'-(2,3-dichlorophenyl)ethanediamide: the presence of a 2,3-dichlorophenyl moiety. [, , , , , ] This shared feature suggests a potential relationship in their pharmacological profiles and warrants further investigation into the structure-activity relationships of these compounds.
Compound Description: PB12 is a potent and selective dopamine D4 receptor ligand. [] Modifications to PB12, focusing on the aromatic ring linked to the N-1 piperazine ring, led to the identification of derivatives with moderate D3 receptor affinity. [] This discovery highlights the importance of structural modifications in influencing the affinity and selectivity of compounds for specific dopamine receptor subtypes.
Relevance: While PB12 itself does not possess a 2,3-dichlorophenyl moiety like N-[2-(4-chlorophenoxy)ethyl]-N'-(2,3-dichlorophenyl)ethanediamide, its structural modifications that led to compounds with D3 receptor affinity are relevant. [] These modifications, particularly the introduction of 2-methoxyphenyl and 2,3-dichlorophenyl groups to the piperazine ring, provide insights into potential structural features influencing D3 receptor binding and could inform the design of novel D3 receptor ligands related to N-[2-(4-chlorophenoxy)ethyl]-N'-(2,3-dichlorophenyl)ethanediamide.
Compound Description: Compound 19, derived from modifications to PB12, demonstrates high affinity for the dopamine D3 receptor. [] It exhibits selectivity over D2, D4, 5-HT1A, and α1 receptors, making it a promising candidate for further investigation as a potential D3 receptor ligand. [] Further modifications to Compound 19, involving replacement of the 2,3-dichlorophenyl or 3-methoxyphenyl moieties, yielded several high-affinity D3 receptor ligands with enhanced selectivity profiles. []
Relevance: Compound 19 is directly related to N-[2-(4-chlorophenoxy)ethyl]-N'-(2,3-dichlorophenyl)ethanediamide as it contains the identical 2,3-dichlorophenylpiperazin-1-yl moiety. [] This shared structural feature, coupled with Compound 19's high D3 receptor affinity and selectivity, strengthens the argument for the importance of this moiety in D3 receptor binding and suggests that N-[2-(4-chlorophenoxy)ethyl]-N'-(2,3-dichlorophenyl)ethanediamide may also possess D3 receptor binding properties.
Compound Description: Compound 41 is another high-affinity D3 receptor ligand derived from modifications to Compound 19. [] It stands out due to its suitable lipophilicity and potential for (11)C labeling, making it a potential candidate for positron emission tomography (PET) studies. [] Compound 41's favorable characteristics highlight its potential for further development as a PET tracer for investigating D3 receptor function in vivo.
Relevance: Similar to Compound 19, Compound 41 also shares the crucial 2,3-dichlorophenylpiperazin-1-yl moiety with N-[2-(4-chlorophenoxy)ethyl]-N'-(2,3-dichlorophenyl)ethanediamide. [] The presence of this shared structural element in both high-affinity D3 ligands further supports the significance of this moiety in D3 receptor binding and suggests that N-[2-(4-chlorophenoxy)ethyl]-N'-(2,3-dichlorophenyl)ethanediamide could also exhibit D3 receptor affinity.
Compound Description: SR147778 is a potent, selective, and orally active antagonist for the CB1 cannabinoid receptor. [, ] It exhibits nanomolar affinity for both rat brain and human CB1 receptors. [] Importantly, SR147778 displays low affinity for CB2 receptors and a lack of affinity for over 100 other targets, indicating high selectivity for CB1. [] SR147778 effectively antagonizes the effects of the CB1 agonist CP 55,940 in various in vitro and in vivo studies. []
Relevance: SR147778 shares the common dichlorophenyl substitution with N-[2-(4-chlorophenoxy)ethyl]-N'-(2,3-dichlorophenyl)ethanediamide, although the positions of the chlorine atoms on the phenyl ring differ. [, ] This shared feature places both compounds within the broader category of dichlorophenyl-containing compounds. Investigating the activity of SR147778, particularly its CB1 receptor antagonism, might provide insights into potential biological activities associated with the dichlorophenyl motif and its variations.
Compound Description: SR141716A is a CB1-selective antagonist commonly used in cannabinoid research. [, , ] It exhibits a higher affinity for CB1 receptors compared to CB2 receptors. [] SR141716A has been instrumental in investigating the role of CB1 receptors in various physiological processes.
Relevance: SR141716A and N-[2-(4-chlorophenoxy)ethyl]-N'-(2,3-dichlorophenyl)ethanediamide share the presence of a dichlorophenyl moiety. [, , ] Despite differing in the positions of chlorine atoms and the overall structure, this shared feature warrants considering them as structurally related, specifically belonging to the dichlorophenyl-containing compounds class. Understanding the pharmacological profile of SR141716A, a well-studied CB1 antagonist, could provide valuable insights into potential activities and structure-activity relationships of dichlorophenyl-containing compounds, including the target compound.
Compound Description: NESS 0327 is a novel cannabinoid antagonist with high selectivity for the CB1 receptor. [] Compared to SR141716A, NESS 0327 exhibits a significantly higher affinity for CB1 receptors and a greater selectivity for CB1 over CB2 receptors. [] NESS 0327 effectively antagonizes the effects of the CB1 agonist WIN 55,212-2 in both in vitro and in vivo studies. []
Relevance: NESS 0327 is a structurally related compound to N-[2-(4-chlorophenoxy)ethyl]-N'-(2,3-dichlorophenyl)ethanediamide due to the shared dichlorophenyl motif. [] While NESS 0327 features a 2,4-dichlorophenyl substitution, its high CB1 receptor affinity and selectivity make it a relevant comparator for understanding the potential pharmacological activities associated with variations in dichlorophenyl substitution patterns within a broader molecular framework.
Compound Description: Donepezil, a potent cholinesterase inhibitor, demonstrates high affinity for the σ1 receptor. [] Notably, donepezil exhibits antidepressant-like activity and memory-enhancing effects in behavioral tasks, which are dependent on σ1 receptor activation. [] These findings suggest that donepezil's interaction with the σ1 receptor plays a significant role in its pharmacological actions.
Relevance: Although Donepezil does not share a direct structural similarity with N-[2-(4-chlorophenoxy)ethyl]-N'-(2,3-dichlorophenyl)ethanediamide, its research highlights the importance of investigating off-target interactions, such as those with the σ1 receptor. [] This principle is relevant when considering the potential pharmacological profile of N-[2-(4-chlorophenoxy)ethyl]-N'-(2,3-dichlorophenyl)ethanediamide, suggesting the need to explore its potential interactions with various targets beyond its presumed primary target to fully understand its activity.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.